TM-233

multiple myeloma NF-κB inhibition cytotoxicity

Select TM-233 (1103745-28-3) for its unique benzhydrol-type structure, enabling dual JAK/STAT & NF-κB inhibition. This analog of ACA exhibits selective Mcl-1 downregulation (sparing Bcl-2/Bcl-xL) and retains activity in bortezomib-resistant myeloma models, a profile not found in parent compounds or generic anthracenes. Suitable for advanced myeloma and SAR studies.

Molecular Formula C25H20O4
Molecular Weight 384.4 g/mol
Cat. No. B1682917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTM-233
SynonymsTM-233;  TM 233;  TM233; 
Molecular FormulaC25H20O4
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)C(C2=C3C=CC=CC3=CC4=CC=CC=C42)OC(=O)C
InChIInChI=1S/C25H20O4/c1-16(26)28-21-13-11-18(12-14-21)25(29-17(2)27)24-22-9-5-3-7-19(22)15-20-8-4-6-10-23(20)24/h3-15,25H,1-2H3
InChIKeyOJRIRVRRVVNDHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

9-(α,4-Diacetoxybenzyl)anthracene: Procurement Specifications and Structural Identity of TM-233


9-(α,4-Diacetoxybenzyl)anthracene (CAS: 1103745-28-3), also known as TM-233, is a synthetic benzhydrol-type anthracene derivative with the molecular formula C₂₅H₂₀O₄ and a molecular weight of 384.4 g/mol [1]. The IUPAC name is [4-[acetyloxy(anthracen-9-yl)methyl]phenyl] acetate [2]. This compound was developed as a novel analog of the natural product 1′-acetoxychavicol acetate (ACA) through quantitative structure-activity relationship (QSAR) analysis [3]. It has been characterized as an inhibitor of the JAK/STAT and NF-κB signaling pathways with demonstrated anti-myeloma activity [4].

TM-233 vs. Generic Anthracenes or ACA: Why Molecular Identity Determines Biological Function


The benzhydrol-type structural motif of 9-(α,4-diacetoxybenzyl)anthracene (TM-233) confers a distinct dual-targeting profile that cannot be replicated by unsubstituted anthracene, 9-acetoxyanthracenes, or even its parent compound 1′-acetoxychavicol acetate (ACA) [1]. QSAR analysis demonstrated that specific substitution at the benzhydrol position is critical for enhanced NF-κB inhibitory activity relative to ACA [2]. Furthermore, TM-233 uniquely suppresses the anti-apoptotic protein Mcl-1 via JAK2/STAT3 pathway inhibition while sparing Bcl-2 and Bcl-xL—a selectivity profile not observed with ACA [3]. Consequently, generic substitution with structurally related anthracene derivatives or ACA would result in distinct efficacy profiles, particularly in bortezomib-resistant myeloma models where TM-233 retains activity but bortezomib does not [4]. The following quantitative evidence establishes the specific performance boundaries that justify differentiated procurement.

TM-233 (9-(α,4-Diacetoxybenzyl)anthracene): Quantified Performance Metrics for Scientific Selection


TM-233 Exhibits Lower IC₅₀ than Parent Compound ACA Across Multiple Myeloma Cell Lines

TM-233 was directly compared to its parent compound 1′-acetoxychavicol acetate (ACA) in multiple myeloma cell proliferation assays. TM-233 inhibited cellular proliferation and induced cell death in various myeloma cell lines with a lower IC₅₀ than ACA [1]. Quantitative structure-activity relationship analysis identified the benzhydrol-type structural modification as the key determinant of enhanced potency relative to ACA [2].

multiple myeloma NF-κB inhibition cytotoxicity

Selective Downregulation of Mcl-1 but Not Bcl-2 or Bcl-xL by TM-233

TM-233 treatment inhibited constitutive activation of JAK2 and STAT3, resulting in downregulation of the anti-apoptotic Mcl-1 protein. Notably, TM-233 did not affect expression of Bcl-2 or Bcl-xL proteins [1]. TM-233 also directly binds to the Mcl-1 gene promoter to regulate its transcription [2]. This selectivity profile differs from pan-Bcl-2 family inhibitors and from the parent compound ACA, which lacks this characterized Mcl-1-selective downregulation mechanism.

apoptosis Mcl-1 JAK/STAT pathway Bcl-2 family

TM-233 Retains Cytotoxic Activity in Bortezomib-Resistant Myeloma Cells

In bortezomib-resistant myeloma cell lines (KMS-11/BTZ and OPM-2/BTZ), TM-233 inhibited cellular proliferation and induced cell death, whereas bortezomib itself did not [1]. The combination of TM-233 and bortezomib significantly induced cell death in these resistant cells through inhibition of NF-κB activity [2]. These findings indicate TM-233 overcomes bortezomib resistance via mechanisms distinct from proteasome inhibition, specifically through JAK/STAT pathway modulation.

bortezomib resistance multiple myeloma NF-κB drug resistance

TM-233 (9-(α,4-Diacetoxybenzyl)anthracene): Validated Application Scenarios for Procurement Decision-Making


Dual JAK/STAT and NF-κB Pathway Inhibition in Multiple Myeloma Research

TM-233 is validated for use in multiple myeloma cell line studies (U266, RPMI8226, MM-1S) to inhibit both JAK/STAT and NF-κB signaling pathways simultaneously [1]. The compound reduces expression of anti-apoptotic Mcl-1 via inhibition of JAK2 and STAT3 phosphorylation while also decreasing nuclear NF-κB expression and increasing cytosolic NF-κB accumulation [2]. This dual-pathway targeting profile makes TM-233 suitable for investigating crosstalk between JAK/STAT and NF-κB signaling in myeloma pathophysiology.

Bortezomib-Resistant Multiple Myeloma Model Studies

TM-233 retains cytotoxic activity in established bortezomib-resistant myeloma cell lines (KMS-11/BTZ and OPM-2/BTZ) where bortezomib is inactive [1]. The compound can be employed as a positive control or tool compound in screens for agents that overcome proteasome inhibitor resistance, and in studies investigating combination strategies with bortezomib where synergistic effects have been demonstrated [2].

Mcl-1-Selective Apoptosis Mechanism Studies

TM-233 selectively downregulates Mcl-1 protein expression without affecting Bcl-2 or Bcl-xL, making it a useful tool for studying Mcl-1-dependent apoptosis mechanisms in myeloma and potentially other hematological malignancies [1]. The compound directly binds to the Mcl-1 gene promoter to regulate transcription, providing a distinct mechanism of action compared to direct Mcl-1 inhibitors or pan-Bcl-2 family antagonists [2].

ACA Analog Structure-Activity Relationship (SAR) Studies

As a benzhydrol-type analog of 1′-acetoxychavicol acetate (ACA) developed through QSAR analysis [1], TM-233 serves as a reference compound for SAR studies exploring structural modifications that enhance NF-κB inhibitory potency. The compound demonstrates that benzhydrol substitution at the anthracene core yields superior activity compared to the parent ACA structure [2], informing rational design of next-generation ACA-derived inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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